Lepidiline B

Vue d'ensemble

Description

Méthodes De Préparation

Lepidiline B can be synthesized through a one-pot method involving the condensation of ammonium acetate, substituted aldehydes, and benzoin, which is synthesized in situ from aldehydes catalyzed by N-heterocyclic carbene under microwave irradiation in water This method is efficient and yields high amounts of the desired product

Analyse Des Réactions Chimiques

Lepidiline B undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazole-2-thiones.

Reduction: Reduction reactions are less common but can be performed under specific conditions.

Substitution: Substitution reactions involving nucleophilic carbenes derived from this compound are used to prepare bioactive metal complexes with gold(I), silver(I), and iridium(I) ions. Common reagents include elemental sulfur for oxidation and various metal halides for substitution reactions. Major products formed include imidazole-2-thiones and metal complexes.

Applications De Recherche Scientifique

Lepidiline B has several scientific research applications:

Mécanisme D'action

The mechanism of action of Lepidiline B involves its role as a precursor for nucleophilic carbenes, which can form complexes with metal ions. These complexes exhibit enhanced cytotoxicity, likely due to the increased production of reactive oxygen species within cells . The molecular targets and pathways involved include the induction of oxidative stress and disruption of cellular processes in cancer cells.

Comparaison Avec Des Composés Similaires

Lepidiline B is part of a family of imidazole alkaloids, including lepidiline A, C, and D . Compared to its analogues, this compound exhibits higher cytotoxic activity against certain cancer cell lines . Similar compounds include:

Lepidiline A: Also isolated from maca root, with moderate cytotoxicity.

Lepidiline C and D: Methoxylated derivatives with varying biological activities.

Macapyrrolins: Pyrrole alkaloids detected in maca root with different structural features.

This compound’s unique structure and higher cytotoxicity make it a promising candidate for further research and potential therapeutic applications.

Activité Biologique

Lepidiline B, an imidazole alkaloid derived from the root of Lepidium meyenii (commonly known as maca), has garnered attention for its potential biological activities, particularly its cytotoxic properties against various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

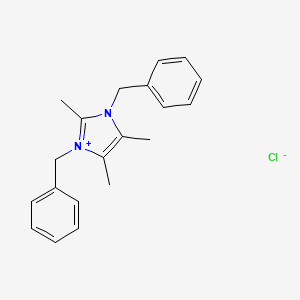

Chemical Structure and Properties

This compound is characterized by its imidazole ring structure, which is a common feature among many biologically active compounds. The presence of specific functional groups in its structure is believed to contribute to its cytotoxic effects. Research indicates that modifications in the imidazole ring can significantly influence the compound's biological activity.

Overview of Cytotoxic Effects

This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. Notably, it demonstrates a marked effect on leukemia cells compared to other types of cancer. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell viability) for this compound against different cancer cell lines:

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| HL-60 | 3.8 | Leukemia |

| PACA2 | 4.2 | Pancreatic Adenocarcinoma |

| MDA-MB-231 | 5.1 | Breast Carcinoma |

| UMUC3 | Not specified | Bladder Cancer |

| HUVEC | >100 | Normal Endothelial Cells |

The IC50 values indicate that this compound is particularly potent against leukemia cells, with an IC50 value of 3.8 μM, which is significantly lower than that observed for other cancer types such as breast carcinoma (MDA-MB-231) and pancreatic adenocarcinoma (PACA2) .

Comparison with Other Compounds

In comparison to other lepidilines, such as A and C, this compound exhibits higher cytotoxicity. For instance, Lepidiline A was reported to have an IC50 value greater than 10 μM against various human cancer cell lines, while this compound shows substantial activity even at lower concentrations .

The mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The selectivity towards leukemia cells over normal endothelial cells (HUVEC) suggests that this compound may target specific cellular mechanisms prevalent in malignant cells while sparing normal tissues .

Case Studies and Research Findings

Recent studies have systematically investigated the biological activity of this compound in vitro:

- Cytotoxicity Against Multidrug-Resistant Cells : Research has indicated that this compound retains its cytotoxic effects even in multidrug-resistant cancer cell lines, suggesting potential utility in overcoming resistance mechanisms commonly seen in cancer therapy .

- Synergistic Effects with Metal Complexes : In studies involving metal complexes of this compound, enhanced cytotoxicity was observed when combined with metals such as gold and silver. These complexes exhibited lower IC50 values against various cancer cell lines compared to this compound alone .

- Impact on Stem Cells : Investigations into the effects of this compound on mesenchymal stem cells revealed only mild toxicity at higher concentrations, indicating a favorable safety profile for potential therapeutic applications .

Propriétés

IUPAC Name |

1,3-dibenzyl-2,4,5-trimethylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N2.ClH/c1-16-17(2)22(15-20-12-8-5-9-13-20)18(3)21(16)14-19-10-6-4-7-11-19;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNHJXQBUXJGBN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=C(N1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596093-97-9 | |

| Record name | Lepidiline B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEPIDILINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468X0RNJ1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.